3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a molecule classified as a lenalidomide analog []. Lenalidomide is a drug used in the treatment of multiple myeloma and myelodysplastic syndromes []. The key application of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in the field of Proteolysis Targeting Chimeras (PROTACs) research [, , ].
PROTACs are a type of molecule designed to hijack the body's natural protein degradation pathway, the ubiquitin-proteasome system (UPS) [, , ]. PROTACs consist of three functional domains:
When a PROTAC binds to both the POI and the E3 ubiquitin ligase, the E3 ligase tags the POI with ubiquitin, marking it for degradation by the proteasome [, , ]. This process allows researchers to target and eliminate specific proteins that may be implicated in diseases.
The structure of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione resembles that of lenalidomide, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase []. This suggests that 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione may be useful as a tool in PROTAC research, potentially serving as a warhead (POI ligand) to recruit CRBN to target proteins of interest [, ]. Researchers can then explore attaching different linker moieties to this molecule to develop PROTACs for various protein targets.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound with the molecular formula C₁₃H₁₁BrN₂O₃ and a molecular weight of approximately 323.14 g/mol. This compound features a piperidine ring substituted with a 6-bromo-1-oxoisoindoline moiety. The presence of the bromo group and the keto functionalities contributes to its chemical reactivity and biological activity. The compound is classified as a derivative of immunomodulatory imide drugs, which are significant in pharmaceutical research due to their potential therapeutic applications in various diseases.
The mechanism of action of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione remains unknown. Lenalidomide, the parent compound, is believed to work through several mechanisms, including immunomodulation and targeted protein degradation []. However, the presence of the bromine atom might alter how this analog interacts with cellular targets. Further research is needed to elucidate its specific mechanism.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits significant biological activities, particularly as an immunomodulatory agent. Its analogs have shown efficacy in targeting IKAROS Family Zinc Finger proteins, which are involved in various immune responses and hematological malignancies. The compound's structure allows it to modulate these proteins' activities, potentially leading to therapeutic applications in treating conditions like multiple myeloma and other cancers .
The synthesis of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies have indicated that 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can bind to specific protein targets involved in immune regulation. These interactions are crucial for its biological activity and therapeutic potential. Research into its binding affinities and mechanisms of action is ongoing, with promising results suggesting its role in modulating immune responses through interactions with IKAROS Family Zinc Finger proteins .
Several compounds share structural similarities with 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 2093536-12-8 | 0.94 |
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 26166-92-7 | 1.00 |
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 191732-76-0 | 0.84 |
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione | 2154356-63-3 | 0.84 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique presence of the bromo substituent and the specific arrangement of functional groups in 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione distinguishes it from these analogs, potentially imparting unique biological properties and reactivity.